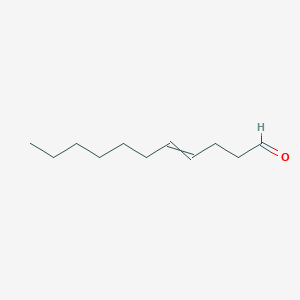
N,N-diméthyl-1-(1H-tétrazol-5-yl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is a versatile small molecule scaffold with the molecular formula C4H9N5 and a molecular weight of 127.15 g/mol . This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine a valuable compound in scientific research and industrial applications .
Applications De Recherche Scientifique
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine has a wide range of applications in scientific research, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine typically involves the reaction of dimethylamine with a tetrazole derivative. One common method involves the reaction of dimethylamine with 5-chloromethyl-1H-tetrazole under basic conditions to yield N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can result in higher yields and purity of the final product . Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-1-(1H-tetrazol-5-yl)methanone.
Reduction: Reduction of the compound can yield N,N-dimethyl-1-(1H-tetrazol-5-yl)methanol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine include N,N-dimethyl-1-(1H-tetrazol-5-yl)methanone, N,N-dimethyl-1-(1H-tetrazol-5-yl)methanol, and various substituted tetrazole derivatives .
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine include:
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanol: A reduced form of the compound with similar chemical properties.
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanone: An oxidized form of the compound with different reactivity.
5-chloromethyl-1H-tetrazole: A precursor used in the synthesis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine.
Uniqueness
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is unique due to its stability and versatility as a small molecule scaffold . The presence of the tetrazole ring allows for a wide range of chemical modifications, making it a valuable compound for the development of new drugs and materials .
Propriétés
IUPAC Name |
N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBNCFGBAKTASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

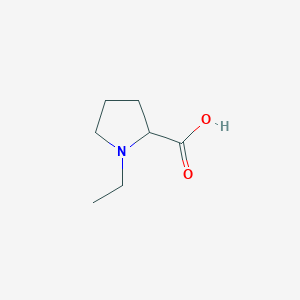
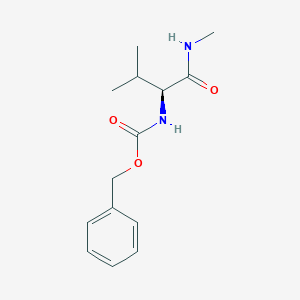
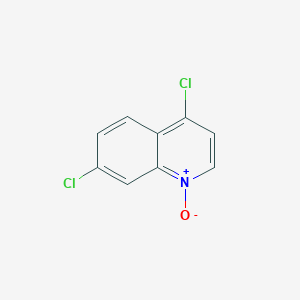

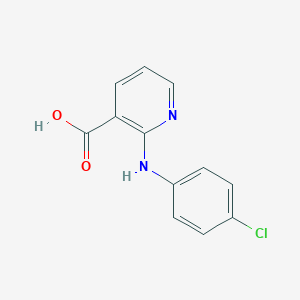


![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)

